N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a pyridazine ring, a xanthene core, and a methanesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the methanesulfonyl group, and the coupling with the xanthene core. Common synthetic routes may involve:
Formation of Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methanesulfonyl Group: This step often involves sulfonylation reactions using methanesulfonyl chloride under basic conditions.
Coupling with Xanthene Core: The final step involves coupling the pyridazine derivative with the xanthene core, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridazine ring and the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based molecules share structural similarities and exhibit various biological activities.
Xanthene Derivatives: Compounds with a xanthene core, such as fluorescein, are also similar and are widely used in various applications.
Uniqueness
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide is unique due to the combination of its pyridazine and xanthene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c1-33(30,31)23-14-13-20(27-28-23)16-7-6-8-17(15-16)26-25(29)24-18-9-2-4-11-21(18)32-22-12-5-3-10-19(22)24/h2-15,24H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYVPWYDLRPMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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